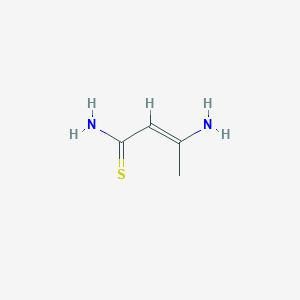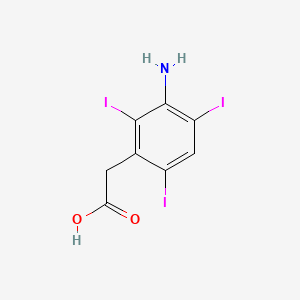
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2,4,6-triiodophenyl)acetic acid is an organic compound with the molecular formula C8H6I3NO2 It is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group at the 3-position, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,4,6-triiodophenyl)acetic acid typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method involves the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for (3-Amino-2,4,6-triiodophenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-2,4,6-triiodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or deiodinated compounds.
Aplicaciones Científicas De Investigación
(3-Amino-2,4,6-triiodophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Amino-2,4,6-triiodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid group.
2,4,6-Triiodophenol: Lacks the amino and acetic acid groups, but has three iodine atoms on the phenyl ring.
3-Amino-2,4,6-triiodophenol: Similar to (3-Amino-2,4,6-triiodophenyl)acetic acid but without the acetic acid group.
Uniqueness
(3-Amino-2,4,6-triiodophenyl)acetic acid is unique due to the combination of its iodine atoms, amino group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
3119-17-3 |
|---|---|
Fórmula molecular |
C8H6I3NO2 |
Peso molecular |
528.85 g/mol |
Nombre IUPAC |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
Clave InChI |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


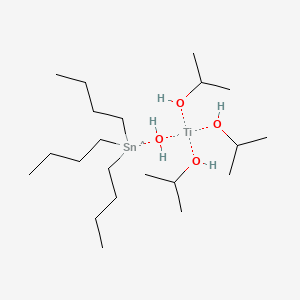
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
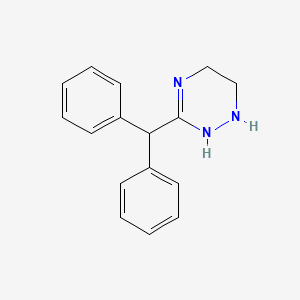
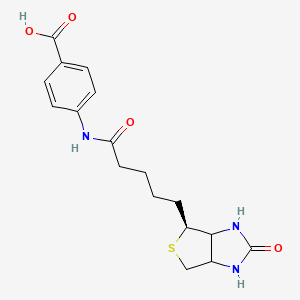
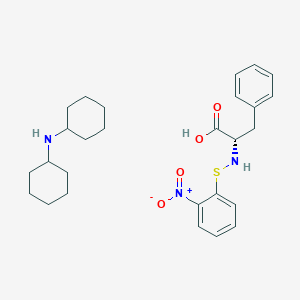
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
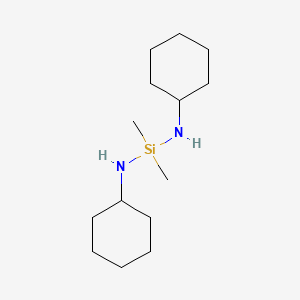
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
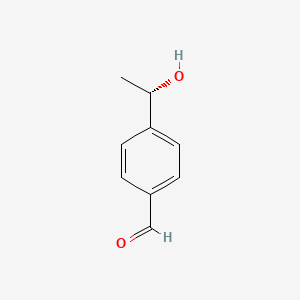
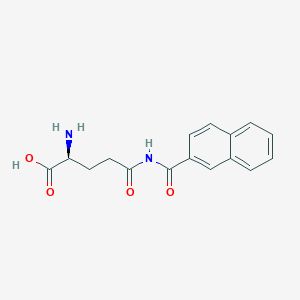
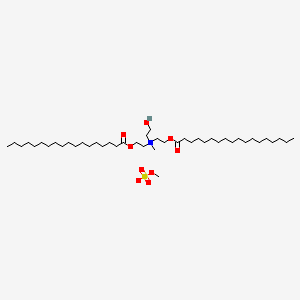
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
